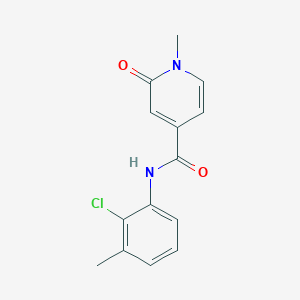![molecular formula C17H18N2O2 B7585990 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinoxaline derivative that has shown promise in the fields of neuroscience, pharmacology, and medicinal chemistry. In
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone involves its selective antagonistic activity at the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in several neurological processes such as learning and memory. The compound binds to a specific site on the receptor and blocks its activity, which can lead to a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone have been extensively studied. The compound has been shown to have a high affinity for the NMDA receptor and to selectively block its activity. This can lead to a reduction in the symptoms of neurological disorders such as pain, depression, and anxiety. The compound has also been shown to have a good safety profile in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone in lab experiments include its potent and selective antagonistic activity at the NMDA receptor, its good safety profile, and its potential use in the treatment of several neurological disorders. However, the limitations include the multi-step synthesis method, the low overall yield, and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the study of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone. One potential direction is to explore its potential use in the treatment of other neurological disorders such as epilepsy and stroke. Another direction is to investigate its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further studies are needed to determine its efficacy and safety in humans.
Synthesis Methods
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone involves a multi-step process that has been described in several scientific publications. The first step involves the reaction of furan-3-carboxaldehyde with cyclopropylmethylamine to form a Schiff base. This Schiff base is then reacted with 2,3-dichloroquinoxaline in the presence of a base to form the desired product. The overall yield of this synthesis method has been reported to be around 50%.
Scientific Research Applications
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research has been in the field of neuroscience. The compound has been shown to have potent and selective antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which is involved in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use in the treatment of pain, depression, and anxiety.
properties
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(14-7-10-21-12-14)19-9-8-18(11-13-5-6-13)15-3-1-2-4-16(15)19/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNSSUNANYNKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)

![2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7585973.png)
![[3-(2-Methylpropyl)pyrrolidin-1-yl]-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7585976.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(3-Fluoropyridin-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586010.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3-thiophen-2-ylpiperazin-2-one](/img/structure/B7586025.png)